2,3'-Dithienylmethanol
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Overview
Description
2,3’-Dithienylmethanol is an organic compound characterized by the presence of two thiophene rings attached to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dithienylmethanol typically involves the Grignard reaction, where a thiophene Grignard reagent reacts with a suitable carbonyl compound. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran and the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
- Preparation of the Grignard reagent by reacting thiophene with magnesium in an anhydrous solvent.
- Addition of the Grignard reagent to a carbonyl compound, such as formaldehyde, to form the desired product.
- Work-up and purification steps to isolate 2,3’-Dithienylmethanol.
Industrial Production Methods: Industrial production of 2,3’-Dithienylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Dithienylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding thiophene alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene ketones, while substitution reactions can produce halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,3’-Dithienylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2,3’-Dithienylmethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to changes in cellular function. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Di(3-thienyl)methanol: Similar in structure but with different substitution patterns on the thiophene rings.
Di(3-thienyl)methane: Lacks the hydroxyl group, leading to different chemical and biological properties.
Uniqueness: 2,3’-Dithienylmethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thiophene derivatives and makes it a valuable compound for various applications.
Properties
IUPAC Name |
thiophen-2-yl(thiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZIJAPPUUUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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